1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine chemical properties
1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine moiety is a ubiquitous structural motif in medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to serve as a scaffold for targeting a wide array of biological receptors.[1] This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential pharmacological profile of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine . Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogs to provide a predictive and practical resource for researchers.
Chemical and Physical Properties
Precise experimental data for 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine is not extensively reported in publicly available literature. The following tables summarize its known identifiers and provide estimated physicochemical properties based on structurally similar compounds.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine |
| Synonyms | N-[(1-Isobutylpiperidin-4-yl)methyl]-N-methylamine, (1-isobutyl-4-piperidyl)methyl-methyl-amine |
| CAS Number | 887405-46-1 |
| Molecular Formula | C₁₁H₂₄N₂ |
| Molecular Weight | 184.33 g/mol |
| SMILES | CC(C)CN1CCC(CNC)CC1 |
Table 2: Estimated Physicochemical Properties of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine and Related Analogs
| Property | Target Compound (Estimated) | 4-(Aminomethyl)piperidine | 1-Boc-4-(aminomethyl)piperidine | 1-Isobutylpiperidine |
| Melting Point | N/A | 25 °C[2] | N/A | N/A |
| Boiling Point | ~220-240 °C | 200 °C[2] | 237-238 °C | N/A |
| Density | ~0.9 g/cm³ | ~0.915 g/cm³[2] | 1.013 g/mL at 25 °C | N/A |
| Solubility | Likely soluble in water and polar organic solvents | Soluble in water[3] | N/A | N/A |
| pKa | ~10-11 | 10.53 (Predicted)[2] | N/A | N/A |
| LogP | ~2.0-3.0 | 0.13[2] | N/A | N/A |
Synthesis and Purification
The synthesis of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine can be achieved through several established synthetic routes for N-alkylated piperidine derivatives. A common and effective method is the reductive amination of a suitable piperidone precursor.
Synthetic Workflow
Synthetic pathway for 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine.
Experimental Protocol: Reductive Amination
Materials:
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1-Boc-4-piperidone
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Isobutylamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
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Formaldehyde (37% aqueous solution)
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Sodium bicarbonate (saturated aqueous solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Step 1: Synthesis of 1-Boc-4-(isobutylamino)piperidine
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To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add isobutylamine (1.2 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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-
Step 2: Boc Deprotection
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Dissolve the crude 1-Boc-4-(isobutylamino)piperidine in DCM.
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Add an excess of TFA (e.g., 10 eq) or 4M HCl in dioxane.
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Stir the mixture at room temperature for 1-2 hours.
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Concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous MgSO₄, and concentrate to yield 4-(isobutylamino)piperidine.
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Step 3: N-methylation
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To a solution of 4-(isobutylamino)piperidine (1.0 eq) in a suitable solvent such as methanol or DCM, add formaldehyde (37% aqueous solution, 1.2 eq).
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Stir for 1 hour at room temperature.
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Add sodium triacetoxyborohydride (1.5 eq) and continue stirring for 12-24 hours.
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Work up the reaction as described in Step 1 to yield the crude product.
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Purification Protocol
The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol, with a small percentage of triethylamine to prevent streaking.
Purification workflow for 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine.
Analytical Characterization
Standard analytical techniques should be employed to confirm the identity and purity of the synthesized compound.
Table 3: Analytical Methodologies
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and purity | Signals corresponding to the isobutyl, piperidine, and N-methyl protons. Integration should match the expected proton count. |
| ¹³C NMR | Structural confirmation | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to [M+H]⁺ at m/z 185.20.[4] |
| HPLC | Purity assessment | A single major peak indicating high purity. |
Potential Pharmacological Activity and Signaling Pathways
While no specific pharmacological data exists for 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine, the piperidine scaffold is a well-established pharmacophore that interacts with various central nervous system (CNS) targets.
Potential Targets: Opioid and Sigma Receptors
Many N-substituted piperidine derivatives exhibit affinity for opioid and sigma receptors.[5][6] The nature of the N-substituent plays a crucial role in determining receptor affinity and functional activity (agonist vs. antagonist).[7]
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Opioid Receptors: The N-isobutyl group may confer some affinity for mu (µ) and kappa (κ) opioid receptors. Structure-activity relationships of related compounds suggest that N-alkyl substituents can modulate potency and efficacy.[8]
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Sigma Receptors: The piperidine core is a common feature in ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[6] These receptors are implicated in a variety of cellular functions and are targets for the development of drugs for neurological disorders and cancer.
Postulated Signaling Pathway: G-Protein Coupled Receptor (GPCR) Modulation
Should 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine act as an agonist at a GPCR such as the µ-opioid receptor, it would likely initiate the following signaling cascade:
Potential GPCR signaling pathway for a piperidine agonist.
Conclusion
1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine is a piperidine derivative with potential for biological activity, likely mediated through interactions with CNS receptors. While direct experimental data is sparse, this guide provides a framework for its synthesis, purification, and characterization, as well as a basis for investigating its pharmacological properties. Further research is warranted to fully elucidate the chemical and biological profile of this compound.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Aminomethyl)piperidine CAS#: 7144-05-0 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-(Aminomethyl)piperidine(7144-05-0) MS spectrum [chemicalbook.com]
- 5. List of orphine opioids - Wikipedia [en.wikipedia.org]
- 6. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
